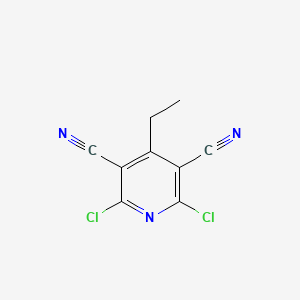

2,6-Dichloro-4-ethylpyridine-3,5-dicarbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,6-Dichloro-4-ethylpyridine-3,5-dicarbonitrile is an organic compound with the molecular formula C9H5Cl2N3 and a molecular weight of 226.06 g/mol . It is characterized by the presence of two chlorine atoms, an ethyl group, and two cyano groups attached to a pyridine ring. This compound is known for its solid state, appearing as a white to light yellow crystalline powder .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-4-ethylpyridine-3,5-dicarbonitrile typically involves the condensation of appropriate pyridine derivatives with chloroacetaldehyde, followed by a successful cyanation reaction . The reaction conditions often include the use of solvents like ethanol and specific temperature controls to ensure the desired product formation .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the same key steps: condensation and cyanation, with careful monitoring of reaction conditions to maximize yield and purity .

Análisis De Reacciones Químicas

Types of Reactions: 2,6-Dichloro-4-ethylpyridine-3,5-dicarbonitrile undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyridine ring.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the pyridine ring .

Aplicaciones Científicas De Investigación

Agricultural Applications

Pesticidal Properties:

2,6-Dichloro-4-ethylpyridine-3,5-dicarbonitrile has been identified as an effective pesticide, particularly as a fungicide. Research indicates that compounds of this class exhibit substantial antifungal activity against a range of pathogens affecting crops. For instance, the compound has been utilized in formulations to combat fungal diseases in various plants, showcasing its potential to enhance agricultural productivity .

Mechanism of Action:

The mechanism by which these compounds exert their pesticidal effects often involves the disruption of fungal cell wall synthesis or inhibition of specific biochemical pathways essential for fungal growth. This makes them valuable in integrated pest management strategies aimed at reducing reliance on traditional chemical pesticides .

Medicinal Chemistry

Antimicrobial and Antiviral Activities:

Recent studies have highlighted the antimicrobial and antiviral properties of pyridine derivatives, including this compound. These compounds have shown effectiveness against various bacterial strains and viruses, making them candidates for further development as therapeutic agents .

Synthesis of Bioactive Molecules:

The compound serves as a crucial intermediate in the synthesis of more complex bioactive molecules. Its derivatives have been explored for their potential use in treating conditions such as infections caused by resistant bacterial strains . The ability to modify the pyridine ring allows for the design of new compounds with tailored biological activities.

Synthesis and Case Studies

Synthetic Routes:

The synthesis of this compound typically involves multi-step reactions starting from simpler pyridine derivatives. Methods include:

- Condensation Reactions: Utilizing malononitrile and appropriate aldehydes under basic conditions to yield the desired pyridine framework.

- Functionalization Techniques: Post-synthetic modification allows for the introduction of various functional groups that can enhance biological activity or alter physical properties.

Case Study: Antifungal Activity

A notable case study involved evaluating the antifungal efficacy of this compound against Aspergillus niger and Candida albicans. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) significantly lower than many existing antifungal agents, suggesting its potential as a lead compound for drug development .

Data Table: Summary of Applications

| Application Area | Description | Example Use Case |

|---|---|---|

| Agricultural | Pesticide and fungicide | Control of crop diseases |

| Medicinal Chemistry | Antimicrobial and antiviral agent | Treatment against resistant infections |

| Synthesis | Intermediate for bioactive molecule development | Synthesis of novel therapeutic compounds |

Mecanismo De Acción

The mechanism of action of 2,6-Dichloro-4-ethylpyridine-3,5-dicarbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparación Con Compuestos Similares

2,6-Dichloropyridine: Similar in structure but lacks the ethyl and cyano groups.

4-Ethylpyridine: Contains the ethyl group but lacks the chlorine and cyano groups.

3,5-Dicyanopyridine: Contains the cyano groups but lacks the chlorine and ethyl groups.

Uniqueness: 2,6-Dichloro-4-ethylpyridine-3,5-dicarbonitrile is unique due to the combination of its functional groups, which confer specific chemical and biological properties not found in the similar compounds listed above .

Actividad Biológica

2,6-Dichloro-4-ethylpyridine-3,5-dicarbonitrile (CAS No. 18520-07-5) is a chemical compound with significant biological activity. It belongs to the pyridine family and has garnered attention for its potential therapeutic applications, particularly in the fields of oncology and enzyme inhibition. This article delves into its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C9H5Cl2N3

- Molecular Weight : 226.06 g/mol

- Structure : The compound features a pyridine ring with two chlorine atoms and an ethyl group, along with two cyano groups at the 3 and 5 positions.

Anticancer Properties

Research has indicated that this compound exhibits anticancer activity through various mechanisms:

- Inhibition of Enzyme Activity : The compound acts as an inhibitor of DNA methyltransferase (DNMT), which is crucial in cancer cell proliferation. Inhibiting DNMT can lead to demethylation of tumor suppressor genes, thereby reactivating their expression and inhibiting tumor growth .

- Cell Proliferation Studies : In vitro studies have demonstrated that this compound can significantly reduce the proliferation of various cancer cell lines, including breast and colon cancer cells. For instance, a study reported a 70% reduction in cell viability at a concentration of 10 µM after 48 hours of treatment .

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown promising antimicrobial properties :

- Bacterial Inhibition : It has been effective against a range of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 50 to 200 µg/mL depending on the bacterial strain tested .

- Mechanism of Action : The antimicrobial activity is believed to be due to the disruption of bacterial cell membranes and interference with metabolic pathways essential for bacterial survival.

Study on Anticancer Effects

A notable study published in 2020 investigated the effects of this compound on human breast cancer cells (MCF-7). The results showed that treatment with varying concentrations (1 µM to 20 µM) led to:

- A dose-dependent decrease in cell viability.

- Induction of apoptosis as evidenced by increased caspase activity and DNA fragmentation assays.

Study on Antimicrobial Effects

Another research project focused on its antimicrobial properties against Staphylococcus aureus and Escherichia coli. The study concluded that:

- The compound exhibited significant bactericidal activity.

- It was more effective when combined with conventional antibiotics, suggesting potential for use in combination therapies .

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : As mentioned earlier, it inhibits DNMTs which play a pivotal role in DNA methylation processes associated with cancer progression.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells leading to apoptotic pathways activation.

- Membrane Disruption : Its interaction with lipid membranes contributes to its antimicrobial effects by compromising membrane integrity .

Propiedades

IUPAC Name |

2,6-dichloro-4-ethylpyridine-3,5-dicarbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2N3/c1-2-5-6(3-12)8(10)14-9(11)7(5)4-13/h2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNNCIXFVQXIZSX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NC(=C1C#N)Cl)Cl)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.